(Cyclopentylmethyl)methylamine hydrochloride

Description

The exact mass of the compound (Cyclopentylmethyl)methylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Cyclopentylmethyl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopentylmethyl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

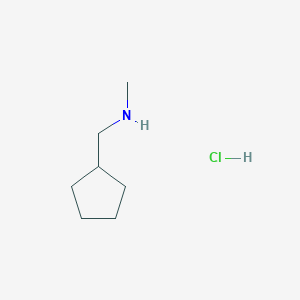

1-cyclopentyl-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMTMONXNUNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666262-50-6 |

Source

|

| Record name | (cyclopentylmethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Cyclopentylmethyl)methylamine Hydrochloride for Researchers and Drug Development Professionals

Forward

This document provides a comprehensive technical overview of (Cyclopentylmethyl)methylamine hydrochloride, a compound of interest in organic synthesis and pharmaceutical research. As a Senior Application Scientist, my objective is to present this information not as a static list of properties, but as a dynamic guide that explains the causality behind experimental choices and provides actionable protocols. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.

Compound Identification and Physicochemical Properties

(Cyclopentylmethyl)methylamine hydrochloride, also known by its systematic name N-(Cyclopentylmethyl)methanamine hydrochloride, is a secondary amine salt. The hydrochloride form enhances its stability and aqueous solubility, making it a more versatile reagent in various applications compared to its free base form.[1]

Chemical Structure and Core Attributes

The molecular structure consists of a cyclopentylmethyl group attached to a methylamino group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical Structure of (Cyclopentylmethyl)methylamine Hydrochloride.

Table 1: Physicochemical Properties of (Cyclopentylmethyl)methylamine Hydrochloride and Related Compounds

| Property | (Cyclopentylmethyl)methylamine Hydrochloride | N-(Cyclopentylmethyl)methanamine (Free Base) |

| CAS Number | 75098-42-9[1] | 4492-51-7[2] |

| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N[2] |

| Molecular Weight | 149.66 g/mol (calculated) | 113.20 g/mol [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | 105 °C at 210 Torr[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | - |

| pKa | - | 11.06 ± 0.10 (Predicted)[3] |

Note: Experimental data for the hydrochloride salt is limited. Properties are predicted based on the free base and general knowledge of amine hydrochlorides.

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of secondary amines such as (Cyclopentylmethyl)methylamine is most effectively achieved through reductive amination. This widely utilized method offers high yields and selectivity. The logical synthetic pathway involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Proposed Synthetic Pathway: Reductive Amination

Figure 2: Proposed synthetic pathway for (Cyclopentylmethyl)methylamine Hydrochloride via reductive amination.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for reductive amination and is expected to be highly effective for the synthesis of the target compound. The choice of sodium cyanoborohydride as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is effective in reducing the intermediate iminium ion.

Materials:

-

Cyclopentanecarboxaldehyde

-

Methylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The slightly acidic nature of the methylamine hydrochloride salt can catalyze this step.

-

-

Reduction:

-

To the stirred solution, add sodium cyanoborohydride (1.2 eq) portion-wise. The addition should be done carefully as gas evolution may occur.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours at room temperature.

-

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by the careful addition of water.

-

Adjust the pH of the solution to >12 with a concentrated sodium hydroxide solution to ensure the amine is in its free base form.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Cyclopentylmethyl)methanamine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (Cyclopentylmethyl)methylamine hydrochloride.

-

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted Data)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals corresponding to the cyclopentyl protons (multiplets, ~1.0-2.2 ppm), the methylene protons adjacent to the nitrogen (doublet of doublets, ~2.8-3.0 ppm), the N-methyl protons (singlet, ~2.5 ppm), and the N-H proton (broad singlet, downfield). The hydrochloride salt formation will cause a downfield shift of protons alpha to the nitrogen. |

| ¹³C NMR | Signals for the cyclopentyl carbons (~25-40 ppm), the methylene carbon adjacent to the nitrogen (~55-60 ppm), and the N-methyl carbon (~35-40 ppm).[4] |

| FTIR (KBr pellet) | Broad absorption band in the 2700-2250 cm⁻¹ region (secondary amine salt N-H stretch), C-H stretching vibrations (~2850-2950 cm⁻¹), and C-N stretching vibrations (~1200-1020 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the cyclopentyl ring. |

Chromatographic Purity Assessment (Hypothetical Method)

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable technique for assessing the purity of the hydrochloride salt.

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method is designed to provide good separation of the target compound from potential impurities and starting materials. The use of a trifluoroacetic acid modifier in the mobile phase ensures good peak shape for the amine.

Applications and Biological Significance

(Cyclopentylmethyl)methylamine hydrochloride serves as a valuable building block in organic synthesis and is an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] The cyclopentylamine moiety is found in various biologically active compounds. While specific pharmacological data for (Cyclopentylmethyl)methylamine hydrochloride is scarce, derivatives of cyclopentylamine have been investigated for a range of therapeutic applications. The presence of the N-methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and receptor affinity.

Safety and Handling

Based on data for structurally similar compounds such as cyclopentylmethanamine hydrochloride, (Cyclopentylmethyl)methylamine hydrochloride should be handled with care.

-

Hazard Identification: It is predicted to be harmful if swallowed and may cause serious eye damage.[5] For a related compound, hazards also include skin and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

(Cyclopentylmethyl)methylamine hydrochloride is a chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a robust and logical synthetic approach, and a framework for its analytical characterization. The provided protocols and data, while based on established chemical principles and data from related compounds, should be adapted and validated in a laboratory setting. As with any chemical research, adherence to safety protocols is of the utmost importance.

References

-

PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Watanabe, H., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258.

-

PubChem. (n.d.). N-Methylcyclopentanemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 2. N-Methylcyclopentanemethanamine | C7H15N | CID 261585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-cyclopentyl-N-methyl-methanamine | 4492-51-7 [chemicalbook.com]

- 4. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(Cyclopentylmethyl)methylamine Hydrochloride: A Technical Guide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of (Cyclopentylmethyl)methylamine hydrochloride (CAS No. 666262-50-6), a key secondary amine building block utilized in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental physicochemical properties, presents a detailed, field-proven synthesis protocol via reductive amination, outlines a robust analytical method for quality control, and discusses its applications. The guide emphasizes the causal relationships behind experimental choices and incorporates self-validating systems within its protocols to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

(Cyclopentylmethyl)methylamine hydrochloride is a secondary amine salt that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a cyclopentyl moiety linked to a methylamino group, offers a unique combination of lipophilicity and structural rigidity that can be advantageous in designing bioactive compounds. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.

The Chemical Abstracts Service (CAS) has assigned the number 666262-50-6 to (Cyclopentylmethyl)methylamine hydrochloride, which unequivocally identifies this specific chemical substance.[1]

Chemical Structure

The molecular structure consists of a cyclopentane ring attached to a methylene bridge, which is in turn bonded to a methylamino group. The hydrochloride salt is formed by the protonation of the nitrogen atom.

Caption: 2D Structure of (Cyclopentylmethyl)methylamine Hydrochloride.

Physicochemical Properties

A comprehensive understanding of the compound's properties is critical for its effective use in synthesis and process development. The following table summarizes key physicochemical data.

| Property | Value | Source |

| CAS Number | 666262-50-6 | [1] |

| Molecular Formula | C₇H₁₅N · HCl | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Salt Form | Hydrochloride | [1] |

Synthesis Protocol: Reductive Amination

The synthesis of secondary amines like (Cyclopentylmethyl)methylamine is commonly and efficiently achieved through reductive amination. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. This one-pot procedure is favored for its high yields and operational simplicity.[2][3]

The chosen pathway for synthesizing (Cyclopentylmethyl)methylamine is the reductive amination of cyclopentanecarboxaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Synthesis Workflow Diagram

Caption: Workflow for the Synthesis of (Cyclopentylmethyl)methylamine HCl.

Detailed Step-by-Step Methodology

This protocol is designed for laboratory-scale synthesis and includes explanations for key procedural choices.

Materials:

-

Cyclopentanecarboxaldehyde

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

-

Diethyl ether

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxaldehyde (1.0 eq) in DCM (or DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Using an inert atmosphere prevents potential side reactions with atmospheric components. DCM/DCE are chosen as they are excellent solvents for the reactants and are relatively unreactive under these conditions.

-

-

Amine Addition: Add the methylamine solution (1.1-1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir the mixture for 30-60 minutes at room temperature.

-

Causality: The acid catalyzes the dehydration step required for the formation of the iminium ion, which is the species that undergoes reduction.[4]

-

-

Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture.

-

Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like NaBH₄, minimizing the formation of cyclopentylmethanol as a byproduct. Adding it portion-wise helps control the reaction rate and any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Causality: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.

-

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Causality: The brine wash removes bulk water, and the anhydrous salt removes residual traces of water from the organic solvent, which is crucial before the final salt formation step.

-

-

Salt Formation: Filter the dried organic solution to remove the drying agent. Cool the filtrate in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Trustworthiness: Using a solution of HCl in a volatile, non-polar solvent like ether ensures a clean precipitation of the hydrochloride salt, leaving most impurities in the solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield (Cyclopentylmethyl)methylamine hydrochloride.

Analytical Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity.

Analytical Workflow Diagram

Caption: Workflow for Analytical QC of (Cyclopentylmethyl)methylamine HCl.

HPLC Method for Purity Analysis

Since simple amines like the target compound lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required. A mixed-mode chromatography approach can be particularly effective.[5]

Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) | Provides dual retention mechanisms (hydrophobic and ionic) for robust separation of the polar amine from non-polar impurities.[5] |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides the aqueous component and an acid modifier to ensure the amine is protonated for cation-exchange. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Organic modifier to elute compounds based on hydrophobic character. |

| Gradient | Start with a high percentage of A, ramp to a high percentage of B | A standard gradient approach to elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a typical 4.6 mm ID column. |

| Column Temp. | 30-40 °C | Ensures reproducible retention times. |

| Detector | ELSD, CAD, or MS | Necessary for detecting non-UV active analytes. |

| Injection Vol. | 5-10 µL | Standard injection volume. |

Self-Validation: The method's trustworthiness is established by running a system suitability test before sample analysis. This involves injecting a standard of known concentration to verify retention time stability, peak shape, and detector response. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For definitive identification, the mass of the parent ion (M+H)⁺ should be confirmed by LC-MS.

Applications in Drug Development

(Cyclopentylmethyl)methylamine hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The cyclopentylmethyl group is a common structural motif in medicinal chemistry, often used as a bioisostere for other groups or to modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Its utility stems from:

-

Modulating Lipophilicity: The cyclopentyl group increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes.

-

Introducing Structural Scaffolds: It provides a defined three-dimensional structure that can be used to orient other functional groups for optimal interaction with biological targets.

-

Synthetic Handle: The secondary amine is a versatile functional group that can readily participate in a wide range of chemical reactions, such as amide bond formation, further alkylations, and sulfonylation, to build more complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Refer to the Material Safety Data Sheet (MSDS) for comprehensive hazard and handling information.

References

-

Reductive Amination. Organic Chemistry Portal. [Link]

-

Reductive Amination. YouTube. [Link]

-

22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

-

HPLC Methods for analysis of Methylamine. HELIX Chromatography. [Link]

-

SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. helixchrom.com [helixchrom.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.se [fishersci.se]

- 8. cdhfinechemical.com [cdhfinechemical.com]

(Cyclopentylmethyl)methylamine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (Cyclopentylmethyl)methylamine Hydrochloride

Executive Summary

(Cyclopentylmethyl)methylamine hydrochloride is a synthetic compound with a structural resemblance to sympathomimetic amines. While specific literature on its mechanism of action is limited, its chemical architecture suggests potential interactions with several key physiological systems. This guide synthesizes information from structurally related compounds to propose and explore putative mechanisms of action. The primary hypothesized mechanism is indirect sympathomimetic activity through the release of catecholamine neurotransmitters, including norepinephrine, dopamine, and epinephrine.[1][2] Additionally, interactions with adrenergic and potentially cannabinoid receptors are considered.[3][4]

This document provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacological profile of (Cyclopentylmethyl)methylamine hydrochloride. It outlines detailed experimental protocols for receptor binding, neurotransmitter release, and functional assays, and includes visualizations of proposed signaling pathways and experimental workflows. The overarching goal is to equip scientists with the necessary tools to elucidate the precise mechanism of action of this compound.

Introduction: Unveiling the Pharmacological Potential of (Cyclopentylmethyl)methylamine Hydrochloride

(Cyclopentylmethyl)methylamine hydrochloride belongs to the alkylamine class of compounds. Its structure, characterized by a cyclopentane ring attached to a methylamine side chain, is analogous to known psychoactive and vasoactive agents like cyclopentamine and propylhexedrine.[1] Historically, related compounds have been utilized as nasal decongestants due to their vasoconstrictive properties, which are mediated by the adrenergic system.[1][5]

The pharmacological activity of such amines is often attributed to their ability to increase the synaptic concentration of catecholamines, thereby stimulating the sympathetic nervous system.[2] This can result in a range of physiological effects, from central nervous system stimulation to cardiovascular changes. Given the therapeutic potential and possible off-target effects of this class of compounds, a thorough understanding of the mechanism of action of (Cyclopentylmethyl)methylamine hydrochloride is imperative for any future drug development efforts.

Putative Mechanisms of Action: A Multi-faceted Approach

Based on the pharmacology of structurally similar molecules, several potential mechanisms of action for (Cyclopentylmethyl)methylamine hydrochloride can be postulated.

Indirect Sympathomimetic Activity: The Catecholamine Release Hypothesis

The most probable mechanism of action is the ability of (Cyclopentylmethyl)methylamine hydrochloride to act as a releasing agent for catecholamine neurotransmitters.[1][2] This process is thought to involve the following steps:

-

Uptake into Presynaptic Terminals: The compound is likely transported into presynaptic neurons via monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

-

Vesicular Monoamine Transporter (VMAT) Interaction: Once inside the neuron, the compound may interact with VMAT2 on synaptic vesicles, leading to the displacement of catecholamines from the vesicles into the cytoplasm.

-

Reverse Transport: The resulting increase in cytoplasmic catecholamine concentration is believed to induce a reversal of the direction of transport by NET, DAT, and SERT, causing the release of neurotransmitters into the synaptic cleft.

This surge in synaptic catecholamines would lead to the activation of postsynaptic adrenergic and dopaminergic receptors, mediating the observed physiological effects.

Direct Adrenergic Receptor Agonism

While indirect action is likely predominant, a direct interaction with adrenergic receptors cannot be ruled out. (Cyclopentylmethyl)methylamine hydrochloride may act as a direct agonist at α- and/or β-adrenergic receptors, mimicking the effects of endogenous catecholamines.[5] The vasoconstrictive effects of related compounds are often attributed to agonism at α-adrenergic receptors on vascular smooth muscle.[5]

Potential Cannabinoid Receptor Modulation

Intriguingly, some search results for the CAS number associated with (Cyclopentylmethyl)methylamine Hydrochloride (666262-50-6) link it to cannabinoid receptors.[4] While this requires further verification, it opens up the possibility of a completely different mechanism of action involving the endocannabinoid system. The compound could potentially act as an agonist or antagonist at CB1 and/or CB2 receptors, which would have significant implications for its pharmacological profile, including potential analgesic and anti-inflammatory effects.[3]

Proposed Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of (Cyclopentylmethyl)methylamine hydrochloride, a series of in vitro and in vivo experiments are necessary.

Receptor Binding Assays

Objective: To determine the binding affinity of (Cyclopentylmethyl)methylamine hydrochloride for a panel of receptors, including adrenergic, dopaminergic, serotonergic, and cannabinoid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., α1A, α2A, β1, β2, D1, D2, 5-HT1A, 5-HT2A, CB1, CB2).

-

Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for each receptor in the presence of increasing concentrations of (Cyclopentylmethyl)methylamine hydrochloride.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.

Neurotransmitter Release Assays

Objective: To investigate the ability of (Cyclopentylmethyl)methylamine hydrochloride to induce the release of norepinephrine, dopamine, and serotonin from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin).

-

Radiolabeled Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Compound Application: After establishing a stable baseline of neurotransmitter release, apply (Cyclopentylmethyl)methylamine hydrochloride at various concentrations to the superfusion buffer.

-

Fraction Collection and Analysis: Collect fractions of the superfusate and quantify the amount of released radiolabeled neurotransmitter by scintillation counting.

In Vitro Functional Assays

Objective: To assess the functional activity of (Cyclopentylmethyl)methylamine hydrochloride at its target receptors.

Methodology (Example: cAMP Accumulation Assay for Gs- or Gi-coupled receptors):

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., β-adrenergic receptors).

-

Compound Treatment: Treat the cells with increasing concentrations of (Cyclopentylmethyl)methylamine hydrochloride in the presence of a phosphodiesterase inhibitor.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Determine the EC50 and Emax values for the compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Receptor Binding Affinity of (Cyclopentylmethyl)methylamine Hydrochloride

| Receptor | Ki (nM) |

| α1A-adrenergic | TBD |

| α2A-adrenergic | TBD |

| β1-adrenergic | TBD |

| β2-adrenergic | TBD |

| Dopamine D1 | TBD |

| Dopamine D2 | TBD |

| Serotonin 5-HT1A | TBD |

| Serotonin 5-HT2A | TBD |

| Cannabinoid CB1 | TBD |

| Cannabinoid CB2 | TBD |

Table 2: Neurotransmitter Release Potency of (Cyclopentylmethyl)methylamine Hydrochloride

| Neurotransmitter | EC50 (nM) for Release |

| Norepinephrine | TBD |

| Dopamine | TBD |

| Serotonin | TBD |

Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes involved.

Caption: Proposed mechanism of catecholamine release by (Cyclopentylmethyl)methylamine hydrochloride.

Caption: Experimental workflow for receptor binding assays.

Conclusion

While the precise mechanism of action of (Cyclopentylmethyl)methylamine hydrochloride remains to be fully elucidated, this guide provides a robust framework for its investigation. The structural similarity to known sympathomimetic amines strongly suggests a primary role as a catecholamine releasing agent. However, the possibilities of direct adrenergic receptor agonism and even cannabinoid receptor modulation should not be overlooked. The experimental protocols detailed herein offer a clear path forward for researchers to systematically characterize the pharmacological profile of this compound. Such studies are essential for determining its potential therapeutic applications and safety profile.

References

- BenchChem. (n.d.). (cyclobutylMethyl)MethylaMine hydrochloride.

- BenchChem. (n.d.). Cyclopentamine | C9H19N | Research Chemical.

- Biosynth. (n.d.). (Cyclopropylmethyl)methylamine hydrochloride.

- Smolecule. (2023, August 15). Cyclopentamine.

-

Wikipedia. (n.d.). Cyclopentamine. Retrieved from [Link]

- LGC Standards. (n.d.). (Cyclopentylmethyl)methylamine Hydrochloride.

Sources

An In-depth Technical Guide to the Synthesis of (Cyclopentylmethyl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclopentylmethyl)methylamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a cyclopentylmethyl group attached to a methylamine, imparts a unique combination of lipophilicity and basicity, making it a desirable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for (Cyclopentylmethyl)methylamine hydrochloride, focusing on the underlying chemical principles and practical experimental procedures.

Synthesis Pathway Overview

The most common and efficient method for the synthesis of (Cyclopentylmethyl)methylamine is through the reductive amination of cyclopentanecarboxaldehyde with methylamine. This is a one-pot reaction where the aldehyde and amine first react to form an intermediate imine (or iminium ion), which is then immediately reduced by a selective reducing agent present in the reaction mixture. The resulting secondary amine is subsequently converted to its hydrochloride salt to improve its stability and handling properties.

Caption: Overall synthesis pathway for (Cyclopentylmethyl)methylamine hydrochloride.

Part 1: Reductive Amination of Cyclopentanecarboxaldehyde

This section details the core synthetic step: the formation of (Cyclopentylmethyl)methylamine from cyclopentanecarboxaldehyde and methylamine.

Causality Behind Experimental Choices

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical for the success of this reaction. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough to not significantly reduce the starting aldehyde, while being highly effective at reducing the intermediate iminium ion.[1][2][3][4] This selectivity minimizes side reactions and leads to a cleaner product profile. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), as they are inert to the reaction conditions and provide good solubility for the reactants.[1][4]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanecarboxaldehyde | 98.14 | 10.0 g | 0.102 |

| Methylamine (40% in H₂O) | 31.06 | 8.7 mL | 0.112 |

| Sodium triacetoxyborohydride | 211.94 | 23.7 g | 0.112 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Acetic Acid (glacial) | 60.05 | 6.1 mL | 0.107 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxaldehyde (10.0 g, 0.102 mol) and dichloromethane (200 mL).

-

Add the 40% aqueous solution of methylamine (8.7 mL, 0.112 mol) to the stirred solution.

-

Add glacial acetic acid (6.1 mL, 0.107 mol) to the mixture. Stir for 30 minutes at room temperature to facilitate the formation of the imine intermediate.

-

In portions, carefully add sodium triacetoxyborohydride (23.7 g, 0.112 mol) to the reaction mixture. The addition may cause some effervescence.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (Cyclopentylmethyl)methylamine.

Caption: Experimental workflow for the reductive amination step.

Part 2: Conversion to Hydrochloride Salt

The crude amine is often converted to its hydrochloride salt for easier handling, purification, and improved stability.

Causality Behind Experimental Choices

The formation of the hydrochloride salt is a straightforward acid-base reaction.[5] By treating the free amine with hydrochloric acid, the basic nitrogen atom is protonated, forming the ammonium salt. This salt is typically a crystalline solid that is less volatile and more stable than the free amine. The use of ethereal HCl or generating HCl gas in situ provides a non-aqueous environment, which facilitates the precipitation of the hydrochloride salt.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude (Cyclopentylmethyl)methylamine | 113.20 | (from previous step) | ~0.102 |

| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |

| Hydrochloric acid (2M in diethyl ether) | 36.46 | ~55 mL | ~0.11 |

Procedure:

-

Dissolve the crude (Cyclopentylmethyl)methylamine in anhydrous diethyl ether (150 mL) in a clean, dry flask.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise to the stirred amine solution.

-

A white precipitate of (Cyclopentylmethyl)methylamine hydrochloride will form.

-

Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain pure (Cyclopentylmethyl)methylamine hydrochloride as a white crystalline solid.

Caption: Experimental workflow for the hydrochloride salt formation.

Conclusion

The synthesis of (Cyclopentylmethyl)methylamine hydrochloride via reductive amination of cyclopentanecarboxaldehyde with methylamine is a robust and high-yielding process. The use of sodium triacetoxyborohydride as a selective reducing agent is key to the success of this transformation. The subsequent conversion to the hydrochloride salt provides a stable and easy-to-handle final product. This in-depth guide provides researchers and scientists with the necessary information to confidently perform this synthesis in a laboratory setting.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

ChemSynthesis. (n.d.). N-cycloheptyl-N-methylamine. Retrieved from [Link]

-

Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).

- Google Patents. (n.d.). Preparation of cyclopentane carboxaldehydes and derivatives thereof. (US2480990A).

-

LookChem. (n.d.). N-methylcyclopentanamine hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 402. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. In Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclopentanemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]

-

ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

RSC Publishing. (2015). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 6(10), 5934-5938. [Link]

-

The Hive Archive. (2005, March 12). Reductive Amination of MDP2P to MDA. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. youtube.com [youtube.com]

(Cyclopentylmethyl)methylamine hydrochloride structural analogs

An In-depth Technical Guide to the Structural Analogs of (Cyclopentylmethyl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclopentylmethyl)methylamine, and its hydrochloride salt, represents a foundational scaffold in medicinal chemistry. Characterized by a cyclopentane ring linked to a methylamine side-chain, this compound, also known as cyclopentamine, has a history as a sympathomimetic agent used for nasal decongestion.[1][2] Its primary mechanism involves stimulating the release of catecholamine neurotransmitters like norepinephrine, epinephrine, and dopamine.[2][3][4] This action leads to vasoconstriction and central nervous system stimulation.[2][4] The inherent simplicity and established biological activity of the (Cyclopentylmethyl)methylamine core make it an attractive starting point for the design of novel structural analogs. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, offering a framework for drug discovery and development professionals.

The Core Moiety: (Cyclopentylmethyl)methylamine Hydrochloride

(Cyclopentylmethyl)methylamine hydrochloride is the salt form of the parent amine, enhancing its stability and aqueous solubility for pharmaceutical applications.[5] The core structure offers multiple points for chemical modification to explore and optimize biological activity.

Chemical Properties:

-

Molecular Formula: C₆H₁₄ClN (hydrochloride salt)[6]

-

Molecular Weight: 135.64 g/mol (hydrochloride salt)

-

Synonyms: N-methylcyclopentanamine hydrochloride, Cyclopentamine hydrochloride.[5]

The development of structural analogs is driven by the goal of modulating the molecule's interaction with biological targets to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects.

Synthetic Strategies for Analog Development

The synthesis of (Cyclopentylmethyl)methylamine and its analogs can be achieved through several established organic chemistry routes. Reductive amination of a cyclopentyl ketone precursor is a common and efficient method.

General Synthetic Workflow: Reductive Amination

A versatile approach begins with a cyclopentanone derivative, which reacts with a primary amine (such as methylamine) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine, which can be subsequently converted to its hydrochloride salt.

Sources

- 1. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Cyclopentamine | 102-45-4 [smolecule.com]

- 3. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 4. Cyclopentamine|C9H19N|Research Chemical [benchchem.com]

- 5. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 6. Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Cyclopentylmethyl)methylamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (Cyclopentylmethyl)methylamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (Cyclopentylmethyl)methylamine hydrochloride (CAS No. 105556-55-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The causality behind each recommendation is explained to foster a proactive safety culture built on scientific understanding.

Compound Identification and Physicochemical Properties

(Cyclopentylmethyl)methylamine hydrochloride is a chemical intermediate used in various research and development applications. A thorough understanding of its fundamental properties is the first step in a robust safety assessment. While specific experimental data for this exact salt is not widely published, we can infer properties from its structure and available data for analogous compounds.

| Property | Data | Source |

| Chemical Name | (Cyclopentylmethyl)methylamine hydrochloride | N/A |

| Synonyms | N-Methylcyclopentanemethanamine hydrochloride | N/A |

| CAS Number | 105556-55-2 | N/A |

| Appearance | Assumed to be a solid | N/A |

| Flammability | While the hydrochloride salt is likely a non-combustible solid[1], related compounds like Cyclopentyl methyl ether are highly flammable liquids and vapors[2][3][4][5]. Care should be taken to avoid creating dust clouds which can be explosive. |

Hazard Identification and Toxicological Profile

The primary hazards associated with amine hydrochlorides often relate to irritation and toxicity upon ingestion or inhalation. The GHS classification for the parent amine or closely related structures provides the basis for our handling protocols.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |

Note: These classifications are based on analogous compounds and should be treated as a precautionary minimum.

Toxicological Insights:

-

Oral Toxicity: Accidental ingestion may be harmful. Animal studies on similar compounds indicate that ingestion of significant quantities could cause serious health damage[7]. The oral LD50 for methylamine hydrochloride in rats is 1600 mg/kg, classifying it as harmful if swallowed[7].

-

Dermal and Eye Contact: The compound is expected to be irritating to the skin and eyes[4][6][7]. Direct contact can cause inflammation, and pre-existing conditions like dermatitis may be exacerbated[7]. Severe eye irritation and potential damage are significant risks[7][8].

-

Inhalation: As a solid, the primary inhalation risk comes from airborne dust. Inhaling the dust may cause respiratory irritation[6][7]. For some amine compounds, this can lead to respiratory sensitization or asthma-like symptoms after prolonged exposure[7].

Exposure Controls and Personal Protection

A multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is critical for minimizing exposure.

Engineering Controls

The primary engineering control is to minimize the generation and dispersal of dust.

-

Ventilation: Always handle (Cyclopentylmethyl)methylamine hydrochloride in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory[8][9].

-

Closed Systems: For larger-scale operations, the use of a closed system for handling is strongly recommended[8].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-based decision. The following protocol should be followed.

Caption: PPE Selection Workflow for (Cyclopentylmethyl)methylamine hydrochloride.

Detailed PPE Specifications:

-

Eye and Face Protection: At a minimum, safety glasses with side shields are required. If there is a risk of splashing, chemical goggles must be worn[2][4][9]. For significant splash risks, a face shield should be used in conjunction with goggles[2].

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use, and proper removal techniques should be employed to avoid skin contact[2]. Contaminated clothing should be removed immediately and laundered before reuse[1][8].

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust is generated and ventilation is insufficient, a NIOSH/MSHA-approved respirator should be used[4][8][9].

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to prevent accidental exposure and maintain compound integrity.

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure a safety shower and eyewash station are accessible and have been recently tested[9].

-

Don PPE: Put on all required PPE as determined by the workflow in Section 3.2.

-

Grounding: For operations involving large quantities of powder or flammable solvents, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge[3][4][8]. Use only non-sparking tools[3][8].

-

Weighing/Transfer: Conduct all powder transfers inside a chemical fume hood to contain dust. Use a spatula to gently transfer the material. Avoid pouring, which can create airborne dust.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[1][2][8]. Do not eat, drink, or smoke in the work area[1][4][8][10].

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

-

Container: Keep the compound in its original, properly labeled container. The container must be kept tightly closed to prevent moisture absorption and contamination[1][2][6][8].

-

Environment: Store in a cool, dry, and well-ventilated place[1][2][3][6][8]. The storage area should be locked to restrict access[8].

-

Incompatibilities: Store away from heat, sparks, open flames, and other ignition sources[2][3][4][8]. Keep away from incompatible materials such as strong oxidizing agents[5].

Emergency Procedures

A clear and practiced emergency plan is the final layer of defense. All personnel must be familiar with these procedures.

Emergency Response Decision Tree

Caption: Decision Tree for First Aid Response to Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam[2][8].

-

Hazards: In case of a fire, toxic gases may be formed[11]. Containers may burn or rupture when heated[1].

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2][4].

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area and ensure adequate ventilation[2][6].

-

Control Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces)[2].

-

Containment: Prevent the spill from entering drains or waterways[2][12].

-

Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust[6]. For a liquid spill, contain and collect with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth)[12].

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations[3][8].

Waste Disposal

All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers at an approved waste disposal plant[3][8]. Do not mix with other waste[3].

-

Empty Containers: Handle uncleaned containers as you would the product itself, as they may retain residue[3]. Residual vapors in containers of related compounds may be flammable[4].

References

-

Carl ROTH. Safety Data Sheet: Cyclopentyl methyl ether. [Link]

-

Loba Chemie. (2016-05-25). CYCLOPENTYL METHYL ETHER AR MSDS. [Link]

-

Stamisol. (2017-09-12). Material safety data sheet. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.se [fishersci.se]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. stamisol.com [stamisol.com]

- 12. carlroth.com [carlroth.com]

(Cyclopentylmethyl)methylamine Hydrochloride: A Scaffolding for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Building Block

(Cyclopentylmethyl)methylamine hydrochloride, a seemingly simple organic molecule, represents a cornerstone in the synthesis of a diverse array of complex chemical entities with significant potential in pharmaceutical research. While not typically an end-product for therapeutic use itself, its structural motif—a cyclopentyl ring linked to a methylamine group—serves as a crucial scaffold in the construction of novel drug candidates. This guide delves into the potential research applications of (Cyclopentylmethyl)methylamine hydrochloride by exploring the therapeutic areas and biological targets of the molecules derived from it. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—the causal relationships between its structural features and the pharmacological activities of its derivatives.

Physicochemical Properties and Synthetic Versatility

(Cyclopentylmethyl)methylamine hydrochloride is an organic salt, which enhances its stability and solubility in aqueous media, making it a versatile reagent in various synthetic protocols[1]. Its utility in organic synthesis is primarily as a precursor for introducing the N-(cyclopentylmethyl)methylamino group into larger, more complex molecules[1].

| Property | Value | Source |

| Molecular Formula | C7H15N · HCl | [2] |

| Molecular Weight | 149.66 g/mol | PubChem |

| CAS Number | 666262-50-6 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Synonyms | Cyclopentyl-N-methylmethanamine hydrochloride | Sigma-Aldrich |

The synthesis of derivatives often involves standard organic reactions such as nucleophilic substitution or reductive amination, where the amine group of (Cyclopentylmethyl)methylamine acts as a nucleophile.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme where (Cyclopentylmethyl)methylamine hydrochloride is utilized as a building block.

Caption: Generalized synthetic workflow utilizing (Cyclopentylmethyl)methylamine hydrochloride.

Potential Research Applications: Inferred from Derivative Compounds

The true potential of (Cyclopentylmethyl)methylamine hydrochloride is revealed by examining the biological activities of the compounds synthesized from it. The cyclopentyl group, being a lipophilic and conformationally restricted moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Antiviral Therapeutics

Patents have disclosed the use of related cyclopentyl-containing building blocks in the synthesis of novel compounds for the treatment of Retroviridae viral infections, including HIV[3]. The cyclopentyl group can enhance binding to viral enzymes or proteins by fitting into specific hydrophobic pockets.

-

Potential Mechanism of Action: The N-(cyclopentylmethyl)methylamino moiety could be incorporated into molecules designed to inhibit key viral enzymes such as reverse transcriptase or protease. The cyclopentyl group may provide the necessary steric bulk and lipophilicity to occupy hydrophobic pockets within the enzyme's active site, thereby blocking its function.

-

Experimental Workflow:

-

Synthesis: Synthesize a library of compounds by reacting (Cyclopentylmethyl)methylamine hydrochloride with various electrophilic partners designed to mimic the transition state of the viral enzyme's substrate.

-

Enzymatic Assays: Screen the synthesized compounds for inhibitory activity against the target viral enzyme (e.g., HIV-1 reverse transcriptase) using in vitro enzymatic assays.

-

Cell-based Assays: Evaluate the most potent inhibitors from the enzymatic assays for their ability to inhibit viral replication in cell culture models (e.g., MT-4 cells infected with HIV-1).

-

Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the synthesized compounds and their antiviral activity to guide the design of more potent inhibitors.

-

Caption: Experimental workflow for antiviral drug discovery.

Central Nervous System (CNS) Agents

The structure of (Cyclopentylmethyl)methylamine is reminiscent of moieties found in compounds with activity in the central nervous system. For example, Tiletamine, a dissociative anesthetic, contains a related cyclohexyl ring[4]. While not a direct derivative, this suggests that the cyclopentyl scaffold could be explored for CNS-active agents.

-

Potential Targets: Receptors and transporters in the CNS, such as dopamine transporters (DAT), serotonin transporters (SERT), and N-methyl-D-aspartate (NMDA) receptors. The lipophilicity of the cyclopentyl group can aid in crossing the blood-brain barrier.

-

Research Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with the human DAT gene).

-

Incubation: Incubate the cell membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound synthesized from (Cyclopentylmethyl)methylamine hydrochloride.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory constant (Ki) of the test compound by analyzing the competition binding data.

-

Oncology

The structural motif of (Cyclopentylmethyl)methylamine can be found in intermediates used for the synthesis of compounds targeting cancer-related pathways[5].

-

Potential Application: Development of kinase inhibitors or modulators of protein-protein interactions. The cyclopentyl group can be designed to fit into hydrophobic regions of ATP-binding pockets of kinases or at the interface of interacting proteins.

Conclusion: A Versatile Scaffold for Future Discovery

(Cyclopentylmethyl)methylamine hydrochloride, while unassuming on its own, provides a versatile and valuable scaffold for medicinal chemists and drug discovery professionals. Its utility lies in its ability to introduce a conformationally restricted and lipophilic cyclopentyl moiety, which can significantly impact the biological activity and pharmacokinetic properties of a lead compound. The potential research applications are broad, spanning from antiviral and CNS disorders to oncology. The key to unlocking its full potential lies in innovative synthetic strategies that incorporate this building block into novel molecular architectures designed to interact with specific biological targets. Further exploration of derivatives of (Cyclopentylmethyl)methylamine hydrochloride is a promising avenue for the discovery of next-generation therapeutics.

References

- Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

- Methods and intermediates for preparing therapeutic compounds.

-

N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem. PubChem. [Link]

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc. Chemsrc. [Link]

-

Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. [Link]

- Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem. LookChem. [Link]

- Method for producing cyclopentyl methyl ether - Google Patents.

-

Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Wiley Online Library. [Link]

- Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine - Google Patents.

- Continuous cyclopentylmethyl ether production process and production system - Google Patents.

- Novel methylated cyclodextrin complexes - Google Patents.

-

N-cyclopentyl-N-methylamine hydrochloride, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

-

The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. J-STAGE. [Link]

-

N-Methylcyclopentanemethanamine | C7H15N | CID 261585 - PubChem. PubChem. [Link]

-

N-Methyl-cyclopropanamine HCl - ChemBK. ChemBK. [Link]

-

Cyclopentyl methyl ethyl amine | C8H17N | CID 21965446 - PubChem. PubChem. [Link]

-

Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Methylcyclopentanemethanamine | C7H15N | CID 261585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]

- 4. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 5. US12144810B1 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

(Cyclopentylmethyl)methylamine Hydrochloride: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of Saturated Carbocycles and Secondary Amines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated carbocyclic moieties, such as the cyclopentyl group, offers a powerful tool to navigate the complexities of drug design. These motifs can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional framework that can optimize ligand-receptor interactions. When coupled with a secondary amine, a ubiquitous functional group in a vast number of pharmaceuticals, the resulting scaffold becomes a highly versatile building block for the synthesis of novel therapeutic agents. (Cyclopentylmethyl)methylamine hydrochloride, as a stable salt, represents a readily accessible and highly valuable intermediate for introducing this desirable pharmacophore into a diverse range of molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, and strategic application in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

(Cyclopentylmethyl)methylamine hydrochloride is a chemical entity with the CAS number 75098-42-9. It is recognized as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical research where it serves as a precursor to active pharmaceutical ingredients.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for a variety of chemical transformations.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.63 g/mol | [1] |

| CAS Number | 75098-42-9 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthetic Strategies: A Focus on Reductive Amination

While specific, detailed experimental procedures for the synthesis of (Cyclopentylmethyl)methylamine hydrochloride are not extensively published in peer-reviewed journals, its structure lends itself to common and well-established synthetic methodologies for the formation of secondary amines. The most logical and industrially scalable approach is the reductive amination of cyclopentanecarboxaldehyde with methylamine.

This two-step, one-pot process typically involves the initial formation of an imine intermediate from the aldehyde and amine, followed by its reduction to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions.

Caption: General workflow for the synthesis of (Cyclopentylmethyl)methylamine hydrochloride via reductive amination.

Representative Experimental Protocol: Synthesis of (Cyclopentylmethyl)methylamine Hydrochloride

Disclaimer: This protocol is a representative example based on general principles of reductive amination and should be optimized and validated in a laboratory setting.

Materials:

-

Cyclopentanecarboxaldehyde

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: To a solution of cyclopentanecarboxaldehyde (1.0 eq) in dichloromethane (DCM) is added methylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (Cyclopentylmethyl)methylamine.

-

Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and cooled in an ice bath. A solution of hydrochloric acid in ethanol or diethyl ether is added dropwise until precipitation is complete.

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (Cyclopentylmethyl)methylamine hydrochloride.

Applications in Medicinal Chemistry: A Versatile Building Block

The (cyclopentylmethyl)methylamine moiety is a valuable scaffold in medicinal chemistry due to the favorable properties conferred by both the cyclopentyl group and the secondary amine.

The Role of the Cyclopentyl Group:

The incorporation of a cyclopentyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can:

-

Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes and the blood-brain barrier.

-

Improve Metabolic Stability: The saturated carbocyclic ring is generally less susceptible to metabolic degradation compared to linear alkyl chains or aromatic rings.

-

Provide a Defined 3D Structure: The rigid nature of the cyclopentyl ring can help to lock the molecule into a specific conformation, which can be crucial for optimal binding to a biological target.

Cyclopentylamines, in a broader sense, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] For instance, they serve as precursors for chemokine receptor 2 antagonists.[3]

The Significance of the Secondary Amine:

Secondary amines are a common feature in a vast array of approved drugs.[4] They can:

-

Act as a Handle for Further Functionalization: The nitrogen atom can be readily alkylated, acylated, or incorporated into heterocyclic systems, allowing for the rapid generation of diverse chemical libraries.

-

Participate in Hydrogen Bonding: The N-H proton can act as a hydrogen bond donor, a key interaction in many ligand-receptor binding events.

-

Provide a Basic Center: The amine can be protonated at physiological pH, which can be important for solubility and for forming ionic interactions with acidic residues in a protein's active site.

Given these attributes, (Cyclopentylmethyl)methylamine hydrochloride is an attractive starting material for the synthesis of compounds targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs) and kinases, which are major classes of drug targets.[5]

Caption: The role of (Cyclopentylmethyl)methylamine hydrochloride as a building block in medicinal chemistry.

While a specific marketed drug directly synthesized from (Cyclopentylmethyl)methylamine hydrochloride has not been identified in the public literature, its utility as an intermediate in the synthesis of various drugs is acknowledged in chemical supplier databases.[1] This suggests its use in proprietary drug discovery programs.

Analytical Characterization

The quality control of (Cyclopentylmethyl)methylamine hydrochloride and its derivatives is crucial in a drug development setting. A variety of analytical techniques can be employed for its characterization and quantification.

| Analytical Technique | Purpose | Key Considerations |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Provides detailed information about the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination and identification. | Can be coupled with GC or LC for separation and identification. |

| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | The free base is volatile; derivatization may be necessary for the hydrochloride salt. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Amine compounds can exhibit poor peak shape on standard silica-based columns. Amine-specific columns or the use of mobile phase additives (e.g., triethylamine) may be required. Derivatization can be used to enhance UV detection.[6] |

| Elemental Analysis | Confirmation of elemental composition. | Provides the percentage of C, H, N, and Cl. |

Representative HPLC Method for Purity Determination

Disclaimer: This is a general method for amine analysis and would require optimization and validation for (Cyclopentylmethyl)methylamine hydrochloride.

-

Column: C18 reverse-phase column with end-capping suitable for amine analysis.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or by evaporative light scattering detector - ELSD if UV absorbance is low).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Safety and Handling

Secondary amine hydrochlorides are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE).

-